(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL is a chiral amino alcohol compound that features a pyrrole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution with Methyl Group: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Amino Alcohol Group: The final step involves the addition of the amino alcohol group through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the pyrrole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(1-methylindol-2-YL)propan-1-OL: Similar structure but with an indole ring instead of a pyrrole ring.
(3R)-3-Amino-3-(1-methylpyridin-2-YL)propan-1-OL: Similar structure but with a pyridine ring instead of a pyrrole ring.
(3R)-3-Amino-3-(1-methylpyrazol-2-YL)propan-1-OL: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL is unique due to its specific combination of a chiral center, an amino alcohol group, and a methyl-substituted pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1-methylpyrrol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-10-5-2-3-8(10)7(9)4-6-11/h2-3,5,7,11H,4,6,9H2,1H3/t7-/m1/s1 |
InChI Key |
XDRVORQHYBMOJZ-SSDOTTSWSA-N |
Isomeric SMILES |
CN1C=CC=C1[C@@H](CCO)N |
Canonical SMILES |
CN1C=CC=C1C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.